ethyl-3-methyl-2-hexenoate
Description
Ethyl-3-methyl-2-hexenoate (CAS: 15677-00-6) is an α,β-unsaturated ester with the molecular formula C₉H₁₆O₂ and an average molecular weight of 156.22 g/mol . It exists as a 3:1 mixture of E (trans)andZ (cis) isomers, with the Z isomer explicitly defined in its IUPAC name . The compound is characterized by a double bond at the 2-position of the hexenoate chain and a methyl substituent at the 3-position. Key identifiers include:
- ChemSpider ID: 29361782
- HS Code: 2916190090 (indicating classification under esters of unsaturated acyclic monocarboxylic acids) .
- Purity: Commercial batches exceed 97% purity, with solubility in DMSO ≥5 mg/mL .
Primary applications include use as a laboratory reagent in organic synthesis, likely for flavor/fragrance intermediates or pharmaceutical precursors .
Properties
CAS No. |
15677-00-6; 22210-21-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.225 |
IUPAC Name |
ethyl (E)-3-methylhex-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7+ |
InChI Key |
HDCPOYMRKNZICF-UHFFFAOYSA-N |
SMILES |
CCCC(=CC(=O)OCC)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-3-methyl-2-hexenoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methyl-2-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts in these reactors can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Ethyl-3-methyl-2-hexenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-methyl-2-hexenoic acid.
Reduction: 3-methyl-2-hexenol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-3-methyl-2-hexenoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of ethyl-3-methyl-2-hexenoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl-2-Hexenoate (CAS: 2396-77-2)
Molecular Formula : C₇H₁₂O₂
Molecular Weight : 128.17 g/mol .
Key Differences :
- This compound’s methyl branch increases steric hindrance and lipophilicity compared to the linear methyl-2-hexenoate. This may enhance its stability in hydrophobic environments but reduce solubility in polar solvents .
- The ethyl ester group in this compound contributes to a higher molecular weight and logP, suggesting greater bioavailability in lipid-rich systems .
3-Methyl-2-Hexenoic Acid (CAS: 27960-21-0)
Molecular Formula : C₇H₁₂O₂
Molecular Weight : 128.17 g/mol .
Key Differences :
- The ester group in this compound reduces reactivity toward nucleophiles compared to the free carboxylic acid, making it more suitable as a protecting group in multistep syntheses .
- The acid form’s higher polarity increases water solubility and bioavailability in aqueous systems, whereas the ester’s lipophilicity favors membrane permeability .
Aluminum 2-Ethylhexanoate (CAS: 30745-55-2)
Molecular Formula : C₁₆H₃₁AlO₅
Molecular Weight : 330.4 g/mol .
| Property | This compound | Aluminum 2-Ethylhexanoate |
|---|---|---|
| Structure | Monomeric ester | Metal carboxylate salt |
| Applications | Lab-scale synthesis | Industrial catalyst, polymer additive |
Key Differences :
- Aluminum 2-ethylhexanoate’s metallic center enables catalytic activity in oxidation or polymerization reactions, a property absent in the purely organic this compound .
Isomeric and Stereochemical Considerations
- This compound’s 3:1 E/Z isomer ratio contrasts with the predominantly E configuration of methyl-2-hexenoate and the E/Z mixtures reported for 3-methyl-2-hexenoic acid .
- Steric effects : The Z isomer’s cis configuration may lead to lower thermal stability due to unfavorable van der Waals interactions between the ethyl ester and methyl groups .
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